![molecular formula C11H14FN B1593281 3-(4-Fluorophenyl)piperidine CAS No. 676495-94-6](/img/structure/B1593281.png)
3-(4-Fluorophenyl)piperidine
Overview
Description
3-(4-Fluorophenyl)piperidine (3-FPP) is a synthetic compound that has been studied for its potential applications in the scientific research field. It is a fluorinated piperidine derivative and has been studied for its ability to act as a modulator of the 5-HT2A serotonin receptor. 3-FPP has been studied for its potential to be used in various laboratory experiments, and has been found to have numerous biochemical and physiological effects. In
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
3-(4-Fluorophenyl)piperidine: is a valuable synthetic intermediate in the pharmaceutical industry. It’s used to construct various piperidine derivatives that are present in more than twenty classes of pharmaceuticals . The versatility of this compound allows for the development of new drugs with potential therapeutic benefits.
Biological Activity Studies
The piperidine moiety is a common feature in molecules with significant biological activity. Research into 3-(4-Fluorophenyl)piperidine and its derivatives can lead to the discovery of new biologically active compounds. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of potential new drugs .
Development of Central Nervous System Drugs
Piperidine derivatives, including 3-(4-Fluorophenyl)piperidine , are often explored for their potential effects on the central nervous system (CNS). They can be used to develop treatments for CNS disorders such as depression, anxiety, and schizophrenia .
Liquid Chromatography and Electrochemical Detection
In analytical chemistry, 3-(4-Fluorophenyl)piperidine has been studied for its application in liquid chromatography and electrochemical detection. This involves improving detection limits and understanding the electrochemical behavior of piperidine compounds, which is essential for pharmaceutical analysis.
Antibacterial Agents
The structural modification of 3-(4-Fluorophenyl)piperidine can lead to the synthesis of compounds with antibacterial properties. Research in this area focuses on the synthesis, characterization, and evaluation of these derivatives as potential antibacterial agents .
Enzyme and Receptor Targeting
3-(4-Fluorophenyl)piperidine: derivatives could be used to target specific enzymes or receptors in the body. This application has significant implications for the development of new therapeutic agents that can interact with biological targets in a highly selective manner.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives have been reported to exhibit a wide range of biological activities, including antimalarial effects .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives have been reported to influence various physiological activities, including antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Pharmacokinetics
The physicochemical properties of piperidine derivatives can influence their pharmacokinetic profiles, potentially affecting their bioavailability .
Result of Action
Piperidine derivatives have been reported to exhibit various physiological activities, including antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of piperidine derivatives .
properties
IUPAC Name |
3-(4-fluorophenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQDGXBXNNRWPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647989 | |
Record name | 3-(4-Fluorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)piperidine | |
CAS RN |
676495-94-6 | |
Record name | 3-(4-Fluorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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